![molecular formula C15H15NO3S2 B2499579 2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione CAS No. 1803583-25-6](/img/structure/B2499579.png)
2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda^6-thieno[2,3-c]thiopyran-6,6-dione" is a complex organic molecule that appears to be related to a family of compounds that include thieno[2,3-c]pyran derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions to synthesize novel organic molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield angular isoindole diones, with some intermediate products being isolated in certain cases . Additionally, reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents have led to the formation of benzothieno[2,3-d]pyrimidine derivatives . These synthesis pathways often involve nucleophilic addition reactions and can yield a variety of structural isomers.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray structural analysis and dynamic NMR. These techniques help in understanding the conformation and dynamic behavior of the molecules, such as degenerate intramolecular rotation in isoindole diones . The molecular structure is crucial for determining the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical behavior of related compounds has been explored through various reactions. For example, 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione has been shown to react with isothiocyanates to yield N,N'-disubstituted thioureas . The reactivity of these compounds is influenced by the presence of nucleophilic sites that can interact with electrophilic reagents. The products of these reactions have been characterized by spectroscopic techniques and elemental analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by their spectroscopic data, which include IR, ^1H NMR, and ^13C NMR spectra. These data provide insights into the functional groups present in the molecule and their chemical environment. For instance, the presence of -NH absorption bands and C=S absorption bands can be identified in the IR spectra, while NMR spectra can reveal the chemical shifts associated with different types of hydrogen and carbon atoms in the molecule .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Derivatives : The compound is involved in the synthesis of various heterocyclic derivatives, such as 5,7-dihydrothiopyrano[3,4-c]pyrazol-4(1H)-ones, 5H-thiopyrano[4,3-d]isoxazol-4(7H)-one, and 2-substituted 6H-thiopyrano[3,4-d]pyrimidin-5(8H)-ones. These reactions are characterized by satisfactory yields and are significant in the exploration of new chemical entities (Menozzi, Mosti, & Schenone, 1984).
Structural Analysis : Research has focused on understanding the structure and stereochemistry of derivatives synthesized from this compound. X-ray structural analysis and dynamic NMR have been utilized for characterizing the molecular structures, providing insights into the behavior of these molecules (Vasilin et al., 2015).
Potential Biological Activities
Antiproliferative and Anticancer Properties : Some derivatives have shown promising antiproliferative and anticancer activities. This includes inhibition against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Mohareb & Abdo, 2022).
Bioactive Heterocyclic Systems : There is an exploration of bioactive thieno[2,3-d]pyrimidine compounds fused with other rings like thiazolo, which exhibit a range of biological activities. These activities include adenosine kinase inhibition, platelet aggregation, and antilukemia, suggesting diverse pharmacological potentials of these derivatives (El-Gazzar, Hussein, & Aly, 2006).
特性
IUPAC Name |
(2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-21(18,19)8-12(11)20-15(13)16/h2-5H,6-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJZQABKGDJTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCS(=O)(=O)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

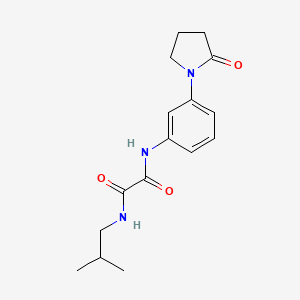
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)
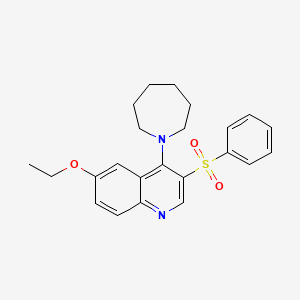
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)
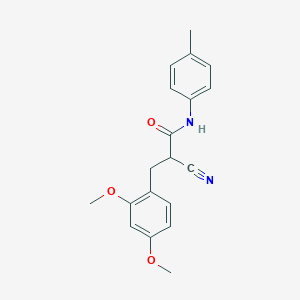
![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)
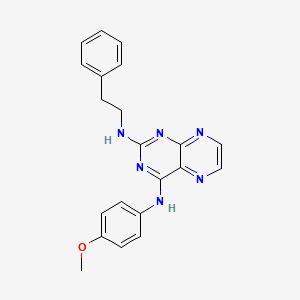
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)
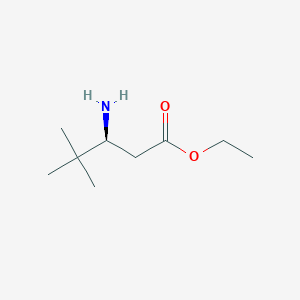
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)
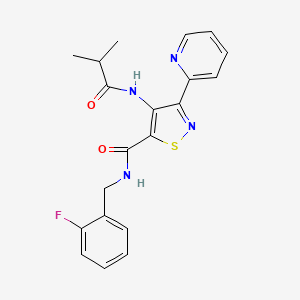
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)